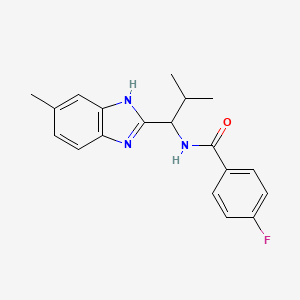

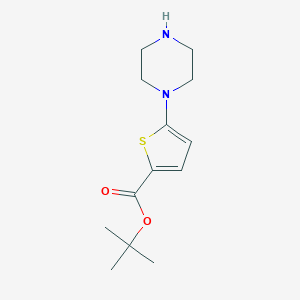

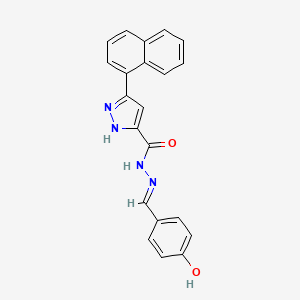

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds can be complex and would likely involve several steps, including the formation of the triazine ring and the addition of the benzyl, thio, and chlorophenyl groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, along with the attached benzyl, thio, and chlorophenyl groups. The exact structure would depend on the specific locations of these groups on the triazine ring .Chemical Reactions Analysis

As for the chemical reactions involving this compound, it would depend on the specific conditions and reagents used. Triazines are known to undergo reactions such as hydrolysis, halogenation, and reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazine ring and the various functional groups could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

1,2,4-Triazine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. The synthesis process involves the condensation and reaction with various compounds to create fused 1,2,4-triazine derivatives, which were then tested in vitro for their biological activities. These derivatives show promise as both antimicrobial and antitumor agents due to their structural properties and biological activity profiles. The research indicates that these compounds may have significant therapeutic potential, warranting further investigation into their mechanisms of action and efficacy in disease models (Abd El-Moneim et al., 2015).

Antioxidant Activities

Another study focused on the preparation of nitrogen heterocycles, including derivatives similar to 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide, and their evaluation for antioxidant and antitumor activities. These synthesized compounds were characterized and tested, demonstrating significant biological activities that suggest their potential for therapeutic use in treating oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further investigations into benzothiazolinone acetamide analogs, related to the chemical structure of interest, have included spectroscopic studies, quantum mechanical analyses, and evaluations of their photovoltaic efficiency. These studies aim to understand the electronic properties of such compounds and their potential applications in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been conducted to explore ligand-protein interactions, particularly focusing on the potential for these compounds to bind to biological targets such as Cyclooxygenase 1 (COX1), which could provide insights into their therapeutic applications (Mary et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-21-17(25)15(22-23-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMXUVDDFZLCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)

![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)